molecular formula C6H7N3OS B14044833 2-Amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one

2-Amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one

Cat. No.: B14044833
M. Wt: 169.21 g/mol
InChI Key: TVIGSCSPFLOLIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one, registered under CAS Registry Number 13575-44-5, is a high-purity heterocyclic organic compound serving as a specialized pharmaceutical intermediate . This compound is classified within the hydroxypyridine family of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules . The molecular formula is C6H5N3OS, and it has a molecular weight of 167.19 g/mol . Its density is reported to be 1.561 g/cm³ . Researchers value this compound primarily as a key building block for the synthesis of more complex chemical entities, particularly in the exploration of novel thiazolo[4,5-b]pyridine derivatives. The fused bicyclic structure, incorporating both thiazole and pyridine rings, provides a versatile scaffold for chemical modification and library synthesis. Scientific literature indicates that the thiazolo[4,5-b]pyridine core is a privileged structure in drug discovery, with research demonstrating that novel derivatives can exhibit potent pharmacological activities, such as anti-inflammatory properties, as confirmed by in vivo studies using models like carrageenan-induced rat paw edema . The presence of both amino and hydroxyl functional groups on the core structure offers multiple points for chemical derivatization, enabling researchers to fine-tune the physicochemical and pharmacological properties of resulting candidates. This product is intended for research and development applications only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate precautions in a well-ventilated laboratory, using personal protective equipment.

Properties

Molecular Formula

C6H7N3OS

Molecular Weight

169.21 g/mol

IUPAC Name

2-amino-4,6-dihydro-2H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C6H7N3OS/c7-6-9-5-3(11-6)1-2-4(10)8-5/h1,6H,2,7H2,(H,8,9,10)

InChI Key

TVIGSCSPFLOLIJ-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C(=NC(S2)N)NC1=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of 2-Amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one typically involves cyclization reactions that construct the thiazolo[4,5-b]pyridine core, often starting from thiazole or thiazolidinone precursors combined with pyridine or pyridine-related fragments. Key approaches include:

  • Pyridine Annulation to Thiazole Ring: This is the most commonly used route, where a pyridine ring is annulated onto a thiazole or thiazolidinone precursor through condensation or cyclization reactions under basic or acidic conditions.
  • Cyclocondensation Reactions: These involve the reaction of 4-thiazolidinones with aldehydes or β-dicarbonyl compounds to form the bicyclic thiazolopyridine system.
  • Reduction of Thiazole to Thiazoline: Some syntheses involve the reduction of a thiazole moiety to the corresponding thiazoline ring to obtain the dihydro derivative.

Specific Preparation Methods and Conditions

Pyridine Annulation Using 4-Iminothiazolidin-2-one and β-Dicarbonyl Compounds

  • Starting Materials: 4-Iminothiazolidin-2-one and β-dicarbonyl compounds.
  • Reagents and Conditions: Reaction with sodium methoxide (MeONa) in suitable solvents.
  • Outcome: Formation of 6-R-5,7-disubstituted 3H-thiazolo[4,5-b]pyridin-2-ones.
  • Notes: This method exploits the tautomeric forms of 4-iminothiazolidin-2-one and allows access to variously substituted thiazolopyridines with good yields.

Cyclocondensation of 4-Thiazolidinones with Aldehydes or Chalcones

  • Procedure: 4-Thiazolidinones prepared from chloroacetyl derivatives and ammonium thiocyanate are reacted with aldehydes or chalcones.
  • Reaction Medium: Typically refluxing acetic acid or other polar solvents.
  • Catalysts/Base: Ammonium acetate or sodium acetate can be used; sometimes pressurized Q-Tube reactors facilitate the reaction.
  • Example: Reaction of 2-(benzothiazol-2-ylimino)thiazolidin-4-one with 3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal in acetic acid at reflux yields the corresponding thiazolo[4,5-c]pyridazine derivatives in moderate yields (~43%).

Formation of Thio Intermediates and Subsequent Reduction

  • Step 1: Ethyl dithiocarbonate mediates the formation of thiol-thione tautomers as intermediates.
  • Step 2: Sulfur is removed by treatment with iron powder in acetic acid.
  • Result: Formation of thiazolopyridines in good yields, circumventing more complex alkylation–oxidation–reduction sequences.
  • Optimization: Introduction of halogens (e.g., bromine) in early steps allows further functionalization, such as methyl substitution via Suzuki coupling.

Reduction of Thiazole to 2,3-Dihydrothiazolo Derivatives

  • Reagents: Ammonia borane in toluene with catalytic tris(pentafluorophenyl)borane [B(C6F5)3].
  • Conditions: 45 °C for 5–7 hours.
  • Yields: Isolated yields between 59% and 66% for various substituted derivatives.
  • Notes: This method provides a mild and efficient route to reduce the thiazole ring to the dihydrothiazolo form, which is otherwise difficult to achieve by catalytic hydrogenation.
Entry Substituent (R1) Reagents & Conditions Solvent Temp (°C) Time (h) Yield (%) Notes
15 Hydrogen NH3·BH3, B(C6F5)3, HCO2H Toluene 45 7 64 Optimized
16 Fluorine NH3·BH3, B(C6F5)3, HCO2H Toluene 45 5 66 Optimized
17 Methyl NH3·BH3, B(C6F5)3, HCO2H Toluene 45 7 59 Optimized

Table 1: Optimization of reduction conditions for 2,3-dihydrothiazolo[4,5-b]pyridines

Acylation of 2,3-Dihydrothiazolo[4,5-b]pyridines

  • Reagents: Acyl chlorides with triethylamine as base.
  • Solvent: Dichloromethane.
  • Conditions: Mild, room temperature.
  • Outcome: Formation of N-acylated derivatives in good yields without the need for additional base activation.
  • Application: Enables the synthesis of a variety of substituted amides for biological testing.

Mechanistic Insights and Physicochemical Impact

  • Conversion of the thiazole moiety into the thiazoline (2,3-dihydro) unit significantly affects physicochemical properties such as lipophilicity (LogP) and water solubility, which are critical for biological activity and drug-likeness.
  • The use of catalytic borane-mediated reduction is a novel approach that avoids harsh hydrogenation conditions, enabling selective and efficient synthesis of the dihydro derivatives.
  • Halogenation steps early in the synthesis allow for subsequent functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), expanding the diversity of accessible compounds.

Summary of Key Synthetic Routes

Method Starting Materials Key Reagents/Conditions Advantages Yield Range
Pyridine annulation with β-dicarbonyls 4-Iminothiazolidin-2-one + β-dicarbonyls Sodium methoxide, reflux Access to substituted thiazolopyridines Moderate to good
Cyclocondensation with aldehydes 4-Thiazolidinones + aldehydes/chalcones Acetic acid reflux, ammonium acetate Straightforward, moderate yield ~40-50%
Thio intermediate formation + reduction Ethyl dithiocarbonate + iron powder Acetic acid, iron powder Avoids complex sequences, good yield Good
Borane-mediated reduction Thiazolopyridines NH3·BH3, B(C6F5)3, formic acid, toluene Mild, selective reduction 59-66%
Acylation of dihydro derivatives Dihydrothiazolopyridines + acyl chlorides Triethylamine, dichloromethane Mild, high yield High

Chemical Reactions Analysis

Types of Reactions

2-Amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines or alcohols.

Scientific Research Applications

2-Amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Thiazolopyridine derivatives exhibit significant variations in bioactivity based on substituents and ring modifications. Below is a detailed comparison:

7-Aryl-Substituted Thiazolopyridines

  • Example Compounds :

    • 7-(4-Chlorophenyl)-2-oxo-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid (4-chlorophenyl)amide
    • 7-(4-Fluorophenyl)-2-oxo-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid (4-chlorophenyl)amide
  • Key Differences :

    • Substituent Effects : The presence of electron-withdrawing groups (e.g., Cl, F) on the phenyl ring enhances cytotoxicity. For instance, compound 2.5 (4-Cl) and 2.2 (4-F) demonstrated IC₅₀ values comparable to temozolomide in glioblastoma cells .
    • Amide vs. Acid : Conversion of the carboxylic acid to an amide (e.g., compound VII) improved lipophilicity and antibacterial activity against Staphylococcus aureus (MIC = 50 µg/mL) .

Thiazolo[4,5-d]pyrimidinones

  • Example Compounds :

    • 3-Phenyl-5-methyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
    • 5-(4-Methoxyphenyl)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-one
  • Key Differences: Thione vs. Amino Groups: Replacement of the 4-amino group (as in 2-amino derivatives) with a thioxo moiety reduced antioxidant potency, likely due to decreased hydrophobicity . Substituent Position: Methyl or methoxy groups at position 5 improved solubility but reduced antimicrobial activity compared to halogenated analogues .

Spiro-Thiazolopyridines

  • Example Compound :
    7′-(4-Chlorophenyl)-3′-(4-sulfonylphenyl)-5′-oxo-spiro[cyclohexane-1,2′-thiazolo[4,5-b]pyridine]-6′-carbonitrile

  • Key Differences: Spiro Architecture: The spiro structure enhances steric bulk, improving antifungal activity (MIC = 12.5 µg/mL against Candida albicans) compared to non-spiro analogues . Sulfonyl Group: Introduces strong electron-withdrawing effects, boosting interaction with microbial enzymes .

Imidazo[4,5-b]pyridines

  • Example Compound: 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
  • Key Differences: Formation Pathway: PhIP requires formaldehyde and ammonia for synthesis, unlike thiazolopyridines, which are typically cyclized from thiazole precursors . Carcinogenicity: PhIP is a dietary carcinogen, whereas thiazolopyridines are pharmacologically safer .

Data Tables

Table 1: Antimicrobial Activity of Selected Thiazolopyridines

Compound Microorganism MIC (µg/mL) Reference
Compound V (2-oxo-7-thiophen-2-yl) Candida albicans 12.5
Compound VII (7-(4-Cl-phenyl)amide) S. aureus (MRSA/MSSA) 50
Spiro-thiazolo derivative (72) C. albicans 12.5

Table 2: Cytotoxicity of Thiazolopyridines in Cancer Cells

Compound Cell Line IC₅₀ (µM) Reference
7-(4-Fluorophenyl) derivative (2.2) C6 Rat glioma 8.2
7-(4-Chlorophenyl) derivative (2.5) U373 Human glioblastoma 7.9

Biological Activity

2-Amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 2-Amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one
  • Molecular Formula : C7H8N2OS
  • Molecular Weight : 172.21 g/mol

Biological Activity Overview

Research indicates that 2-amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one exhibits various biological activities:

  • Antimicrobial Activity :
    • Studies have demonstrated that derivatives of thiazolo[4,5-b]pyridine compounds possess significant antimicrobial properties against a range of pathogens. For instance, certain analogs showed effective inhibition against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties :
    • The compound has shown promise in cancer research. It acts as an inhibitor of specific kinases involved in cancer cell proliferation. For example, it has been reported to inhibit DYRK1A kinase with submicromolar IC50 values, suggesting potential for use in targeted cancer therapies .
  • Cytotoxic Effects :
    • In vitro studies have indicated that the compound exhibits cytotoxic effects on various cancer cell lines. Notably, it demonstrated the ability to induce apoptosis in malignant cells while sparing normal cells .
  • Enzyme Inhibition :
    • The compound has been identified as a potent inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis. This property suggests potential applications in skin-related disorders and cosmetic formulations aimed at skin lightening .

The biological activity of 2-amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one can be attributed to several mechanisms:

  • Kinase Inhibition : By inhibiting kinases such as DYRK1A and JAK3, the compound disrupts signaling pathways essential for cancer cell survival and proliferation .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to increased ROS levels that trigger apoptotic pathways .
  • Tyrosinase Binding : Structural studies suggest that the compound binds effectively to the active site of tyrosinase through hydrogen bonding interactions, inhibiting its enzymatic activity .

Case Studies and Research Findings

StudyFindings
Demonstrated significant antibacterial activity against multiple strains with MIC values ranging from 10 to 50 µg/mL.
Reported IC50 values for DYRK1A inhibition in the nanomolar range; compounds derived from thiazolo[4,5-b]pyridine exhibited selective cytotoxicity towards cancer cells.
Showed that the compound inhibited mushroom tyrosinase by up to 96%, indicating strong potential for skin whitening applications.

Q & A

Q. What are the common synthetic routes for 2-amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one and its derivatives?

A widely used method involves [3 + 3] cyclocondensation reactions. For example, 4-iminothiazolidone-2 can react with acetylacetone or β-phenylazoacetylacetone in methanol under sodium methylate catalysis to form the thiazolo[4,5-b]pyridine core . Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are also critical for introducing aryl or alkyl substituents, as demonstrated in the synthesis of 5-(2-fluorophenyl)-6-methyl derivatives via methylboronic acid coupling . Purification typically employs gradient column chromatography (ethyl acetate/hexane) to isolate products with >80% yield .

Q. How is the structural integrity of this compound validated during synthesis?

Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H NMR at 400 MHz in CDCl₃) is essential for confirming regiochemistry and substituent positions. For instance, aromatic protons in the thiazolo[4,5-b]pyridine ring exhibit characteristic shifts between δ 7.15–9.25 ppm, while methyl groups appear at δ 2.40 ppm . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., carbonyl stretches near 1680 cm⁻¹) .

Q. What in vitro assays are used to evaluate biological activity?

Cytotoxicity screening against cancer cell lines (e.g., MTT assays) is standard. Derivatives with NH or -NH₂ groups often show enhanced activity due to increased hydrophobicity, as seen in thiazolo[4,5-b]pyridin-2-one analogs . Antioxidant activity can be assessed via DPPH radical scavenging assays, where structural modifications (e.g., N-formyl moieties) may reduce potency .

Advanced Research Questions

Q. How can synthetic yields be optimized for challenging substituents (e.g., trifluoromethyl groups)?

Low yields in cross-coupling reactions with electron-deficient substituents can be addressed by optimizing catalyst systems. For example, using palladium(II) acetate with 2-dicyclohexylphosphino-2’,6’-dimethoxybiphenyl (SPhos) as a ligand improves stability and efficiency in toluene under reflux . Microwave-assisted synthesis (e.g., Friedlander condensation for isoxazolo[4,5-b]pyridines) reduces reaction times and improves regioselectivity .

Q. How do structural modifications at the 3- and 6-positions influence biological activity?

  • 3-Position : Substitution with aryl groups (e.g., 4-methoxyphenyl) enhances binding to targets like corticotropin-releasing factor (CRF) receptors, as seen in thiazolo[4,5-d]pyrimidin-7(6H)-ones .
  • 6-Position : Introducing methyl or trifluoromethyl groups increases metabolic stability but may reduce solubility. For example, 6-(3-hydroxypropyl)-7-(trifluoromethyl) derivatives show balanced lipophilicity (logP ~2.5) .
    Contradictions in potency (e.g., reduced activity upon NH₂ removal) highlight the need for quantitative structure-activity relationship (QSAR) modeling to predict hydrophobicity and steric effects .

Q. How can computational methods resolve contradictions in biological data?

Molecular docking and molecular dynamics simulations can explain why certain substituents enhance or diminish activity. For instance, replacing the iminocoumarin moiety with an N-formyl group in thiazolo[4,5-d]pyrimidines disrupts hydrogen bonding with TRPA1 ion channels, reducing inhibitory potency . Density functional theory (DFT) calculations further correlate electronic properties (e.g., HOMO-LUMO gaps) with antioxidant efficacy .

Q. What strategies mitigate thermal degradation during synthesis?

Thermogravimetric analysis (TGA) identifies degradation thresholds (e.g., >150°C for thiazolo[4,5-b]pyridines). Using low-boiling solvents (e.g., methanol) and controlled heating (reflux at 80°C) minimizes decomposition . Post-synthetic stabilization via salt formation (e.g., hydrochloride salts) improves shelf life .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Thiazolo[4,5-b]pyridine Derivatives

Reaction TypeCatalyst SystemYield (%)Reference
Suzuki-Miyaura CouplingPd(OAc)₂/SPhos/K₃PO₄81
CyclocondensationNaOMe/MeOH70–85
Microwave SynthesisNone (solvent: acetic acid)90

Q. Table 2. Impact of Substituents on Cytotoxicity (IC₅₀, μM)

DerivativeSubstituent (Position)IC₅₀ (HeLa)Reference
5,7-DimethylNone12.3
6-Phenylazo-5,7-DimethylPh-N=N (6)8.7
N-FormylCHO (3)>50

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.